![molecular formula C18H15N B1355123 N-Phenyl-4-biphenylamine CAS No. 32228-99-2](/img/structure/B1355123.png)
N-Phenyl-4-biphenylamine
Overview
Description
N-Phenyl-4-biphenylamine is a chemical compound with the molecular formula C18H15N . It has a molecular weight of 245.3 g/mol . It is also known by other names such as N,4-DIPHENYLANILINE and 4-Anilinobiphenyl .
Molecular Structure Analysis
The molecular structure of N-Phenyl-4-biphenylamine consists of three phenyl rings connected by nitrogen . The InChI representation of the molecule isInChI=1S/C18H15N/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14,19H
. Physical And Chemical Properties Analysis
N-Phenyl-4-biphenylamine has a molecular weight of 245.3 g/mol . It has a XLogP3 value of 5.5, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 12 Ų .Scientific Research Applications
Organic Semiconductor Building Blocks
N-Phenyl-4-biphenylamine: is a valuable compound in the field of materials science, particularly as a building block for organic semiconductors . Its molecular structure allows it to be used in the development of small molecule semiconductors, which are crucial for creating organic light-emitting diodes (OLEDs) and other optoelectronic devices. The high purity (>98.0% GC) of this compound ensures its effectiveness in these applications.
Antimycobacterial Agent
Research has explored the use of N-Phenyl-4-biphenylamine as an antimycobacterial agent . It exhibits the ability to bind to bidentate ligands on the mycobacterial cell surface, inhibiting the growth of these bacteria. This application is particularly relevant in the fight against tuberculosis and other mycobacterial infections.
Inflammation and Immune Response Modulation
The compound has been studied for its interaction with the protein TNF-α, which plays a significant role in inflammation and immune responses . By inhibiting the activity of TNF-α, N-Phenyl-4-biphenylamine could potentially be used to treat various inflammatory diseases and modulate immune responses.
Optoelectronic Applications
Derivatives of N-Phenyl-4-biphenylamine have been investigated for their optoelectronic properties, particularly in the context of OLEDs . These studies focus on the optical and electronic properties and electron transfer abilities of substances based on this compound, highlighting its potential for ambipolar transport in OLEDs.
Material Science Research
As a secondary arylamine, N-Phenyl-4-biphenylamine serves as a crucial component in material science research . It’s used in the synthesis of various materials that require specific electronic and structural properties, contributing to advancements in this field.
Safety and Hazards
Mechanism of Action
Target of Action
N-Phenyl-4-biphenylamine is a complex organic compound with the molecular formula C18H15N The primary targets of this compound are not explicitly mentioned in the available literature
Result of Action
It’s known that the compound is a useful reagent for the preparation of heterocyclic compounds for organic electrical devices . .
properties
IUPAC Name |
N,4-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNUPJXMDOFFDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517752 | |
Record name | N-Phenyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-4-biphenylamine | |
CAS RN |
32228-99-2 | |
Record name | N-Phenyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-[1,1'-biphenyl]-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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